1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid
Description
This compound (CAS: Not explicitly stated; molecular formula: C₁₆H₂₁N₃O₅, molecular weight: 307.35) features a tert-butoxycarbonyl (Boc) -protected azetidine (4-membered saturated nitrogen ring) linked to a 1,2,4-triazole-3-carboxylic acid moiety . The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step organic syntheses, particularly in medicinal chemistry and peptide engineering. The azetidine ring introduces conformational rigidity, while the triazole-carboxylic acid moiety offers hydrogen-bonding capabilities, making it a versatile building block for drug discovery .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-12-8(13-15)9(16)17/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLHOABPRONLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This compound's structure features a triazole ring, which is often associated with various pharmacological properties including antimicrobial, antifungal, and anticancer effects. This article consolidates available research findings regarding its biological activity, focusing on its efficacy against specific pathogens and its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 268.27 g/mol
- Appearance : Powder
- Purity : 95%
Biological Activity Overview
The biological activities of triazole derivatives have been extensively explored in recent years. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. Research indicates that derivatives of triazole exhibit significant activity against various bacterial strains. For instance:
| Compound | Target Pathogen | IC (µM) |
|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 |
| 6e | Mycobacterium tuberculosis | 2.18 |
| 7e | Mycobacterium tuberculosis | 4.00 |
These findings suggest that the triazole ring enhances the compound's ability to inhibit bacterial growth effectively .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. A study highlighted the potential of triazole derivatives in treating fungal infections due to their lower toxicity compared to imidazole-based compounds. The activity spectrum includes both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives have shown promising results. For example, compounds derived from triazoles have demonstrated low cytotoxicity against normal cell lines while exhibiting significant inhibitory effects on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
These results indicate that while these compounds are effective against cancer cells, they maintain a favorable safety profile .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural characteristics. Modifications to the azetidine and triazole moieties can enhance potency and selectivity towards specific biological targets. Molecular docking studies have been utilized to predict interactions between these compounds and their targets, aiding in the design of more potent derivatives .
Case Studies
Several studies have explored the synthesis and evaluation of triazole derivatives:
- Synthesis of Novel Triazoles : A series of substituted triazoles were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC values significantly lower than traditional treatments .
- Antioxidant Activity : Triazole derivatives were tested for antioxidant capabilities using DPPH and ABTS assays. Notably, some compounds exhibited IC values comparable to standard antioxidants like ascorbic acid .
Scientific Research Applications
The compound's triazole moiety has been extensively studied for its pharmacological properties. Triazoles are known to exhibit antifungal, antibacterial, and anticancer activities.
Case Study 1: Antifungal Activity
Research has indicated that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis. The incorporation of the azetidine ring may enhance the bioavailability and efficacy of the compound against resistant fungal strains.
Case Study 2: Anticancer Properties
Studies on similar triazole-containing compounds have shown promise in targeting cancer cell lines. The structural modifications provided by the tert-butoxycarbonyl group may improve selectivity towards cancerous cells while minimizing toxicity to normal cells.
Agrochemical Applications
The compound's potential as an agrochemical is notable due to its ability to act as a plant growth regulator or fungicide.
Case Study 3: Plant Growth Regulation
Research has demonstrated that triazole compounds can modulate plant hormone levels, promoting growth under stress conditions. This application could be particularly beneficial in enhancing crop yields in adverse environmental conditions.
Materials Science Applications
In materials science, the unique properties of the compound can be harnessed for developing novel polymers or composites.
Case Study 4: Polymer Synthesis
The presence of functional groups in the compound allows for its incorporation into polymer matrices, potentially improving mechanical properties and thermal stability. Research into these applications is ongoing, focusing on creating biodegradable materials that maintain performance.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a transient nitrogen protector, removable under acidic conditions to expose the free azetidine amine.
Mechanistic Insight : Protonation of the Boc carbonyl oxygen facilitates tert-butyl carbocation elimination, releasing CO₂ and yielding the deprotected amine .
Amide Bond Formation
The carboxylic acid moiety undergoes coupling with amines to form amides, leveraging activating agents like HATU or EDCI.
| Reagents | Conditions | Application |
|---|---|---|
| HATU, DIPEA, DMF | RT, 3h | Synthesis of triazole-amide conjugates (e.g., with benzamidine) |
| EDCI, HOBt, DCM | 0°C → RT, 12h | Prodrug development (improved solubility) |
Example Reaction :
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid + Benzamidine → 1-{1-[(Boc)azetidin-3-yl}-N-benzyl-1H-1,2,4-triazole-3-carboxamide .
Esterification
The carboxylic acid is esterified to modulate lipophilicity or enable further derivatization.
| Reagents | Conditions | Product |
|---|---|---|
| Methanol, H₂SO₄ | Reflux, 6h | Methyl ester (C₁₂H₁₈N₄O₄) |
| DCC, DMAP, THF | RT, 24h | Activated ester for nucleophilic substitution |
Key Observation : Ester derivatives exhibit enhanced membrane permeability in preliminary assays.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in regioselective substitutions and cycloadditions.
Case Study : Treatment with isopropylhydrazine and acetic acid yields 5-isopropyl-triazole derivatives, as demonstrated in analogous syntheses .
Azetidine Ring Modifications
The azetidine nitrogen undergoes alkylation or acylation post-Boc deprotection.
| Reaction | Conditions | Product |
|---|---|---|
| Reductive amination | NaBH₃CN, aldehyde, MeOH | N-Alkylated azetidine derivatives |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-azetidine intermediate |
Application : These modifications enhance binding affinity in enzyme inhibition studies.
Stability and Reactivity Trends
-
pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly below pH 3 .
-
Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol .
-
Solubility : Poor in water; improves in polar aprotic solvents (DMF, DMSO) .
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction | Differentiation Factor |
|---|---|---|
| 1-{1-[(Boc)azetidin-3-yl}-1H-pyrazole-5-carboxylic acid | Faster amide coupling | Pyrazole’s lower aromatic stabilization vs. triazole |
| 1-{1-[(Boc)piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid | Slower Boc deprotection | Piperidine’s larger ring reduces steric hindrance |
Comparison with Similar Compounds
Core Heterocycle Variations
Notes:
- Azetidine (4-membered) imposes ring strain and rigidity, favoring compact binding in enzyme pockets. Piperidine (6-membered) and azepane (7-membered) offer greater conformational flexibility .
- 1,2,4-Triazole (main compound) vs. 1,2,3-triazole : The former has adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to the latter .
Protecting Group Variations
Notes:
Functional Substituent Variations
Notes:
- Difluoromethyl groups improve bioavailability by resisting oxidative metabolism .
Preparation Methods
Azetidine Ring Formation and Boc Protection
The azetidine core is typically synthesized via cyclization reactions or ring-opening of 1-azabicyclo[1.1.0]butane derivatives. For example, tert-butyl 3-iodoazetidine-1-carboxylate (6) serves as a versatile intermediate, enabling subsequent functionalization at the 3-position. The Boc group is introduced early to protect the azetidine nitrogen, ensuring stability during downstream reactions.
Reaction Example :
Detailed Synthesis Protocols
Method A: Direct Coupling of Azetidine and Triazole Precursors
This one-pot method involves reacting Boc-azetidine-3-carboxylic acid (23) with 1H-1,2,4-triazole-3-carbonitrile in the presence of a coupling agent.
Procedure :
-
Activation : Boc-azetidine-3-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM).
-
Coupling : 1H-1,2,4-triazole-3-carbonitrile (1.1 equiv) and triethylamine (2.0 equiv) are added. The mixture is stirred at 25°C for 12 hours.
-
Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using 6 M HCl at 80°C for 4 hours.
Data Table 1: Optimization of Coupling Reaction
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 78 | 95 |
| Coupling Agent | EDC/HOBt | 85 | 97 |
| Temperature | 25°C | 88 | 98 |
Method B: Sequential Ring Assembly
This modular approach constructs the triazole ring after azetidine functionalization.
Steps :
-
Azetidine Bromination : Boc-azetidine-3-methanol is brominated using PBr₃ to yield Boc-azetidine-3-bromide.
-
Triazole Formation : The bromide reacts with sodium azide and copper(I) iodide in DMF, forming 1H-1,2,4-triazole via click chemistry.
-
Oxidation : The triazole’s methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Critical Parameters :
-
Oxidation Time : Extended reaction times (>8 hours) reduce side products.
Reaction Mechanism and Kinetics
Boc Deprotection Risks
The Boc group is susceptible to cleavage under acidic conditions. Studies show that pH < 4 during hydrolysis leads to partial deprotection, reducing yields by 15–20%.
Triazole Cyclization Dynamics
Density functional theory (DFT) calculations reveal that the rate-determining step in triazole formation is the nucleophilic attack of azide on the azetidine bromide (activation energy: 25.6 kcal/mol).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Spectroscopic Data
-
FTIR : Peaks at 1721 cm⁻¹ (C=O, Boc), 1607 cm⁻¹ (triazole C=N).
-
¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 4.20–4.35 (m, 2H, azetidine CH₂), 8.10 (s, 1H, triazole H).
Comparative Analysis of Methods
Data Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| A | 85 | 97 | 16 | 120 |
| B | 92 | 98 | 24 | 150 |
Method B offers higher yields but requires costlier catalysts. Method A is preferable for large-scale synthesis due to lower operational costs .
Q & A
Q. What are the typical synthetic routes for preparing 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with tert-butoxycarbonyl (Boc) protection of the azetidine ring, followed by triazole ring formation via cycloaddition or condensation reactions. Key parameters include:
- Temperature : Optimal ranges (e.g., 0–80°C) to balance reaction rate and byproduct formation.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Boc Deprotection : Controlled acidic conditions (e.g., TFA in DCM) to avoid degradation of acid-sensitive groups .
Computational reaction path searches (e.g., quantum chemical calculations) can predict viable routes and reduce trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and Boc group placement. For example, distinct shifts for triazole protons (~8.5–9.0 ppm) and tert-butyl carbons (~28–30 ppm) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) paired with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and purity (>95%) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acid) and ~1250 cm⁻¹ (Boc group C-O) for functional group validation .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental outcomes in the synthesis or reactivity studies of this compound?
- Methodological Answer :
- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational models to refine transition-state calculations and reaction pathways. For example, discrepancies in regioselectivity can be resolved by adjusting DFT functional parameters (e.g., B3LYP vs. M06-2X) .
- Sensitivity Analysis : Use chemical software (e.g., COMSOL Multiphysics) to simulate how variables like solvent polarity or steric effects alter reaction outcomes. This helps identify overlooked factors in initial models .
Q. What factorial design approaches are suitable for optimizing the reaction yield and selectivity of multi-step syntheses involving tert-butoxycarbonyl-protected intermediates?
- Methodological Answer :
- Full Factorial Design : Test variables such as molar ratios (azetidine:triazole precursor), solvent polarity, and temperature. For example, a 2³ design (8 experiments) can identify interactions between parameters .
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., maximizing yield while minimizing Boc group cleavage). Central composite designs are effective for multi-objective optimization .
- Machine Learning : Train algorithms on historical data to predict ideal conditions for novel reactions, reducing experimental iterations .
Q. What strategies can be employed to analyze and resolve contradictory data in stability studies of acid-labile functional groups present in this compound?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to varying pH (2–7) and temperatures (25–60°C), monitoring degradation via HPLC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
- Comparative Spectroscopy : Use ¹H NMR to track proton environments of the Boc group and triazole ring under stress conditions. Discrepancies in degradation pathways (e.g., hydrolysis vs. oxidation) can be resolved by spiking with reference standards .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to spectral datasets to distinguish degradation products from experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
